2-bromo-N,N-bis(2-methylpropyl)benzamide
Description
2-Bromo-N,N-bis(2-methylpropyl)benzamide is a brominated benzamide derivative featuring a benzoyl core substituted with a bromine atom at the ortho position and two 2-methylpropyl (isobutyl) groups attached to the amide nitrogen. The bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity, while the bulky isobutyl groups confer steric effects that may modulate solubility and biological activity .
Synthesis of such compounds typically involves bromination of benzamide precursors followed by amidation with diisobutylamine. For example, bromination of benzamide derivatives using reagents like Br₂ or N-bromosuccinimide (NBS) is a common strategy . Characterization methods include NMR, IR, and X-ray crystallography, as demonstrated for structurally related benzamides .
Properties
IUPAC Name |
2-bromo-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJDCDBJKVCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-bis(2-methylpropyl)benzamide typically involves the bromination of N,N-bis(2-methylpropyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-bis(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-bromo-N,N-bis(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-bis(2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The bromine atom at the ortho position distinguishes this compound from analogs with other substituents:
- Cyano: 2-Bromo-5-cyano-N,N-bis(1-methylethyl)benzamide () combines electron-withdrawing cyano and bromine groups, enhancing polarity and enabling diverse reactivity (e.g., nucleophilic substitution) .
- Methoxy : 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () introduces a methoxy group, improving solubility but reducing lipophilicity .
Table 1: Substituent Impact on Benzamide Derivatives
Amide Substituent Effects
The N,N-bis(2-methylpropyl) groups differentiate this compound from benzamides with other amide substituents:
- N,N-Bis(2-hydroxypropyl) : This derivative () has higher water solubility due to hydroxyl groups but reduced membrane permeability .
- N,N-Diisopropyl : The smaller isopropyl groups () reduce steric hindrance, possibly increasing binding affinity in enzyme inhibitors .
Table 2: Amide Substituent Comparison
*Toxicity inferred from structure-activity relationships in phenyl-propenamides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
